(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride

Description

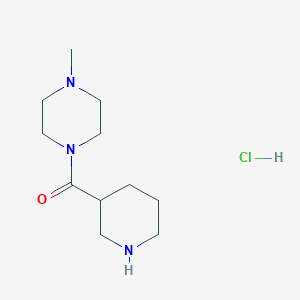

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is a heterocyclic compound featuring a methanone core bridging a 4-methylpiperazinyl group (a six-membered ring with two nitrogen atoms and a methyl substituent) and a 3-piperidinyl group (a six-membered saturated ring with one nitrogen atom). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications.

This compound’s structural motifs—piperazine and piperidine—are common in bioactive molecules, particularly those targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or cannabinoid receptors . For example, its piperazine moiety is shared with tracers like [11C]P943, used in positron emission tomography (PET) imaging of 5-HT1B receptors .

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;/h10,12H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZYKKBXOVPPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-07-6 | |

| Record name | Methanone, (4-methyl-1-piperazinyl)-3-piperidinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method 1: Reductive Amination Followed by Acidification (Chinese Patent CN115124457B)

This method synthesizes 1-methyl-4-(4-piperidinyl) piperazine hydrochloride, a closely related compound, by the following steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| S1 | Mixing N-methylpiperazine and N-Boc-piperidin-4-one with solvent and alkali | Room temperature, stirring | Formation of imine intermediate |

| S2 | Addition of reducing agent (sodium dithionite) in batches, heating at 40°C | 4 hours reaction, filtration to remove insolubles | Reduction of imine to amine intermediate |

| S3 | Evaporation of solvents, extraction with water and organic solvent, concentration | Room temperature | Isolation of intermediate compound |

| S4 | Dissolving intermediate in methanol, dropwise addition of saturated HCl in methanol | Room temperature, 2 hours stirring | Precipitation and isolation of hydrochloride salt |

- The use of N-Boc protection on piperidin-4-one facilitates selective reaction.

- Sodium dithionite is employed as a mild reducing agent.

- Final acidification with HCl in methanol yields the hydrochloride salt as a white solid.

- The method emphasizes low energy consumption and cost-effectiveness.

- Yields reported are approximately 85-95% for the hydrochloride salt.

- The product is isolated by filtration and dried at 50°C.

Method 2: Carbamoylation Using Carbonic Acid Derivatives (Australian Patent AU2009329295B2)

This method involves carbamoylation of a piperazine-piperidine amine intermediate using carbonic acid derivatives, followed by salt formation:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolving trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine in inert solvent with base (triethylamine) | 20-25°C, stirring | Formation of reactive amine suspension |

| 2 | Addition of bis(trichloromethyl)carbonate or similar carbonic acid derivative at low temperature (-5 to -10°C) | 1 hour reaction | Formation of carbamoyl intermediate |

| 3 | Reaction with dimethylamine or ammonia in isopropyl alcohol at 0 to -10°C | 30 minutes stirring | Formation of carbamoyl-linked product |

| 4 | Acidification with concentrated HCl to pH 2-4 | Room temperature | Precipitation of hydrochloride salt |

| 5 | Concentration and stirring to isolate product by filtration | 20-25°C | High purity hydrochloride salt obtained |

- Low temperature control critical for reaction selectivity.

- Use of triethylamine as base to neutralize HCl formed.

- High yields reported (around 90-96%).

- Product melting points range from 208°C to 224°C depending on exact substituents.

Comparative Data Table of Preparation Methods

| Parameter | Method 1 (Reductive Amination) | Method 2 (Carbamoylation) |

|---|---|---|

| Starting materials | N-methylpiperazine, N-Boc-piperidin-4-one | Piperazine-piperidine amine, carbonic acid derivatives |

| Key reagents | Sodium dithionite, HCl in methanol | Bis(trichloromethyl)carbonate, dimethylamine, triethylamine, HCl |

| Reaction temperature | 20-40°C | -10 to 25°C |

| Reaction time | 4 hours + 2 hours acidification | 1 hour + 30 minutes + 1 hour stirring |

| Yield | 85-95% | 90-96% |

| Product form | Hydrochloride salt, white solid | Hydrochloride salt, high purity solid |

| Isolation | Filtration and drying | Filtration after acidification and concentration |

| Advantages | Simple, low energy, cost-effective | High yield, high purity, well-controlled reaction |

Research Findings and Notes

- The reductive amination route (Method 1) is advantageous for scale-up due to mild conditions and fewer hazardous reagents.

- Carbamoylation (Method 2) provides versatility in modifying the amine substituents, allowing for structural analog synthesis.

- Both methods require careful pH and temperature control to optimize yield and purity.

- The hydrochloride salt form improves compound stability and facilitates isolation.

- Literature indicates that the purity and melting point data are consistent with the expected molecular structure, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .

Scientific Research Applications

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- 4-Methylpiperazinyl vs. Piperidino: The methyl group on the piperazine ring in the target compound increases steric hindrance and basicity compared to the unsubstituted piperidino group in Piperidino(3-piperidinyl)methanone hydrochloride. This could enhance interactions with receptors requiring hydrophobic pockets (e.g., 5-HT1B) .

- Aromatic vs. These modifications influence solubility and target affinity .

Pharmacological Activity

- Synthetic Cannabinoids: Mepirapim’s indole and pentyl chain confer affinity for cannabinoid receptors, a feature absent in the target compound but highlighting the impact of bulky substituents .

- Anti-inflammatory Applications: CCR3 antagonist analogs (e.g., T10156 in ) demonstrate how piperidine-urea derivatives can be tailored for immunomodulation .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 1-Piperazinyl(4-pyridinyl)methanone hydrochloride is stable under recommended storage conditions .

- Stability: Compounds like Piperidino(3-piperidinyl)methanone hydrochloride show stability at -20°C for ≥5 years, whereas halogenated analogs may decompose under harsh conditions .

Biological Activity

(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings and a piperazine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The mechanism involves:

- Receptor Binding : The compound shows affinity for several neurotransmitter receptors, which may influence neurotransmission and related physiological processes.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on the specific strain tested.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 10 µM

Further research is required to elucidate the precise mechanisms by which it induces apoptosis in cancer cells.

Study on Drug Resistance Reversal

A notable case study explored the ability of this compound to reverse multidrug resistance (MDR) in cancer cells. The study found that when combined with conventional chemotherapeutics, the compound enhanced the sensitivity of resistant cell lines to treatment, suggesting a potential role in overcoming drug resistance.

High-Throughput Screening for Tuberculosis Treatment

In another investigation focused on tuberculosis, this compound was part of a high-throughput screening that identified it as a promising candidate with activity against Mycobacterium tuberculosis. The study reported an MIC of 6.9 µM, indicating its potential as a lead compound for further development against tuberculosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been critical in understanding how modifications to the piperazine and piperidine rings affect biological activity. Variations in substituents have led to insights regarding potency and selectivity for specific biological targets. For example:

- Substituent Variations : Adding different alkyl groups to the piperazine ring significantly altered the MIC values, suggesting that specific structural features are essential for optimal activity.

Q & A

What are the established synthetic routes for (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-piperidinylmethanone precursors with 4-methylpiperazine derivatives under reflux in aprotic solvents (e.g., dichloromethane or acetonitrile). Catalysts like triethylamine or DIPEA are used to neutralize HCl byproducts . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is recommended. Characterization by H NMR (e.g., δ 2.3–3.1 ppm for piperazine and piperidine protons in DMSO-) and mass spectrometry ensures structural fidelity .

How can researchers optimize reaction yields under varying catalytic conditions?

Level: Advanced

Methodological Answer:

Yield optimization requires systematic variation of catalysts, solvents, and temperatures. For example:

- Catalysts: Testing alternatives like DMAP or Pd-based catalysts for coupling efficiency .

- Solvents: Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions; kinetic studies under inert atmospheres are advised.

- Temperature: Microwave-assisted synthesis at 80–100°C can reduce reaction time from hours to minutes while maintaining >80% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.